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This guide provides a comprehensive analysis of the spectroscopic data for 4-Methyl-2-
nitrophenol (C7H7NOs), a key chemical intermediate in various industrial syntheses.[1][2][3]
Understanding the spectral signature of this molecule is paramount for quality control, reaction
monitoring, and structural confirmation in research and development settings. This document
offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data, grounded in established scientific principles and methodologies.

Molecular Structure and Spectroscopic Overview

4-Methyl-2-nitrophenol, also known as 2-nitro-p-cresol, is an aromatic compound
characterized by a phenol ring substituted with a methyl group at position 4 and a nitro group at
position 2. This substitution pattern gives rise to a unique electronic environment for each atom,
which is reflected in its spectroscopic data. The molecular weight of 4-Methyl-2-nitrophenol is
approximately 153.14 g/mol .[1][4]

A thorough spectroscopic analysis provides a molecular fingerprint, enabling unambiguous
identification and assessment of purity. This guide will delve into the nuances of each major
spectroscopic technigue as applied to this molecule.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. For 4-Methyl-2-nitrophenol, both *H and *3C NMR provide critical information about

the electronic environment of the protons and carbons in the molecule.

'H NMR Spectroscopy

The *H NMR spectrum of 4-Methyl-2-nitrophenol, typically recorded in a deuterated solvent

like chloroform (CDCIs), reveals distinct signals for the aromatic protons, the methyl protons,

and the hydroxyl proton.

Data Summary: H NMR of 4-Methyl-2-nitrophenol

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~10.5 Singlet (broad) 1H OH
~7.9 Doublet 1H H-3
~7.3 Doublet of doublets 1H H-5
~7.1 Doublet 1H H-6
~2.3 Singlet 3H CHs

Interpretation and Causality:

e Hydroxyl Proton (OH): The broad singlet at approximately 10.5 ppm is characteristic of a

phenolic proton, with its chemical shift significantly influenced by hydrogen bonding and

solvent effects. Its broadness is a result of chemical exchange with residual water or other

exchangeable protons in the sample.

e Aromatic Protons (H-3, H-5, H-6): The aromatic region displays a complex splitting pattern

due to the coupling between adjacent protons. The downfield shift of H-3 is attributed to the

strong electron-withdrawing effect of the adjacent nitro group. The coupling constants (J-

values) between these protons would provide further confirmation of their relative positions.
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» Methyl Protons (CHs): The singlet at around 2.3 ppm corresponds to the three protons of the
methyl group. The absence of splitting indicates no adjacent protons.

Experimental Protocol: *H NMR Spectroscopy
A standard protocol for acquiring a high-resolution *H NMR spectrum is as follows:

o Sample Preparation: Dissolve 5-25 mg of 4-Methyl-2-nitrophenol in approximately 0.6-0.7
mL of a deuterated solvent (e.g., CDCI3) in a clean, dry NMR tube.[5] Ensure the sample is
fully dissolved and free of any particulate matter by filtering if necessary.

e Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is
typically a 300 MHz or higher field NMR spectrometer.

e Locking and Shimming: The instrument's field frequency is locked onto the deuterium signal
of the solvent. The magnetic field homogeneity is then optimized by a process called
shimming to obtain sharp spectral lines.

e Acquisition: A standard one-pulse sequence is used to acquire the Free Induction Decay
(FID). Key parameters include a 90° pulse angle and a sufficient relaxation delay (typically 1-
5 seconds) to allow for full magnetization recovery between scans.

e Processing: The acquired FID is subjected to a Fourier transform to convert the time-domain
signal into a frequency-domain spectrum. The spectrum is then phased, baseline corrected,
and referenced to the residual solvent peak (e.g., CHCIs at 7.26 ppm).

Sample Preparation Data Acquisition Data Processing
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Caption: General workflow for NMR data acquisition.

3C NMR Spectroscopy

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b228403/docs?utm_src=pdf-body#spectroscopic-characterization-of-4-methyl-2-nitrophenol-an-in-depth-technical-guide
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://www.benchchem.com/product/b228403/docs?utm_src=pdf-body-img#spectroscopic-characterization-of-4-methyl-2-nitrophenol-an-in-depth-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b228403?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The 13C NMR spectrum provides information about the carbon skeleton of the molecule. Due to
the low natural abundance of the 13C isotope, longer acquisition times or more concentrated
samples are often required.

Data Summary: 13C NMR of 4-Methyl-2-nitrophenol

Chemical Shift (8) ppm Assighment
~155 C-1 (C-OH)
~140 C-2 (C-NO2)
~135 C-4 (C-CHs)
~128 C-6

~125 C-5

~120 C-3

~20 CHs

Interpretation and Causality:

e Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the
substituents. The carbon bearing the hydroxyl group (C-1) is significantly deshielded, as is
the carbon attached to the nitro group (C-2). The quaternary carbons (C-1, C-2, and C-4) can
be distinguished from the protonated carbons using techniques like DEPT (Distortionless
Enhancement by Polarization Transfer).

o Methyl Carbon: The methyl carbon appears at a characteristic upfield chemical shift of
around 20 ppm.

Experimental Protocol: 3C NMR Spectroscopy
The protocol is similar to that for tH NMR, with the following key differences:

o Sample Concentration: A higher concentration of the sample (50-100 mg) is often necessary
to obtain a good signal-to-noise ratio in a reasonable time.[5]
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e Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum by
removing C-H coupling, resulting in single lines for each unique carbon. A longer relaxation
delay may be needed, especially for quaternary carbons.

e Processing: The processing steps are analogous to those for *H NMR. The spectrum is
typically referenced to the solvent peak (e.g., CDCls at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. The absorption of infrared
radiation at specific frequencies corresponds to the stretching and bending of chemical bonds,
providing valuable information about the functional groups present.

Data Summary: IR Spectroscopy of 4-Methyl-2-nitrophenol

Wavenumber (cm~—?) Vibration Type Functional Group

~3200-3500 (broad) O-H stretch Phenolic -OH

~3000-3100 C-H stretch Aromatic C-H

~2850-3000 C-H stretch Methyl C-H

~1580, ~1480 C=C stretch Aromatic ring

1520, ~1340 N-O asymmetric & symmetric Nitro group (NO2)
stretch

~1200-1300 C-O stretch Phenolic C-O

~800-900 C-H bend (out-of-plane) Substituted aromatic

Interpretation and Causality:

e O-H Stretch: The broad absorption in the 3200-3500 cm~? region is a hallmark of the
hydroxyl group and is broadened due to intermolecular hydrogen bonding.

e C-H Stretches: The absorptions above 3000 cm~* are characteristic of C-H bonds in the
aromatic ring, while those just below 3000 cm~?* are from the methyl group.
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» Nitro Group Stretches: The two strong absorptions around 1520 cm~* and 1340 cm~* are
indicative of the asymmetric and symmetric stretching of the N-O bonds in the nitro group,
respectively. These are highly characteristic and confirmatory for this functional group.

e Fingerprint Region: The region below 1500 cm~1 is known as the fingerprint region and
contains a complex pattern of absorptions that are unique to the molecule as a whole,
including C-C and C-O stretching and various bending vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
ATR-FTIR is a common and convenient method for analyzing solid samples.

 Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. A background
spectrum of the clean, empty crystal is collected.

o Sample Application: A small amount of the solid 4-Methyl-2-nitrophenol is placed directly
onto the ATR crystal.

e Pressure Application: A pressure arm is engaged to ensure firm and uniform contact between
the sample and the crystal.

» Data Collection: The IR spectrum of the sample is then collected. The instrument measures
the attenuated IR beam that has interacted with the sample.

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

Instrument Setup Sample Analysis Data Processing
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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